molecular formula C9H5N3O2 B1604325 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1000340-46-4

4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B1604325
CAS No.: 1000340-46-4
M. Wt: 187.15 g/mol
InChI Key: RMWDOEYDAZDORR-UHFFFAOYSA-N
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Description

“4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is a chemical compound . It’s a heterocyclic building block with an empirical formula of C6H4N2O2 and a molecular weight of 136.11 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in the literature . The 1H-pyrrolo[2,3-b]pyridine motif was kept as a hinge binder in the design of these derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 1H-pyrrolo[2,3-b]pyridine ring, which is a key structural motif in the design of FGFR inhibitors .


Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, have been found to exhibit potent activities against FGFR1, 2, and 3 .


Physical and Chemical Properties Analysis

The empirical formula of “this compound” is C6H4N2O2 and it has a molecular weight of 136.11 .

Scientific Research Applications

Organocatalysis

4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has been explored as an organocatalyst. For example, it was used in the asymmetric Michael addition of cyclohexanone to nitroolefins, demonstrating high yields, excellent diastereoselectivities, and enantioselectivities (Miao & Wang, 2008).

Extraction and Separation

The compound has applications in the extraction and separation processes, particularly in the extraction of pyridine-3-carboxylic acid using different diluents and extractants (Kumar & Babu, 2009). It is used in the food, pharmaceutical, and biochemical industries.

Adsorption and Protection

Research has shown its use in adsorption on activated carbon for protection against cyanogen chloride, enhancing the efficiency of the adsorbent and showing chemical reactivity with CNCl (Lahaye, Ehrburger, & Fangeat, 1987).

Synthesis of Heterocycles

The compound is used as a starting material in the synthesis of various heterocycles, including furan, pyrrole, and pyridine fragments. Its high synthetic potential allows for the preparation of various structures (Khil, Garmash, & Kaminskii, 2016).

Antimicrobial Activities

Studies have investigated the antimicrobial activities of derivatives of this compound, showing significant activity against various bacterial strains (Tamer et al., 2018).

Synthesis of Polyesters and Polymers

The compound plays a role in the synthesis and polymerization of new cyclic esters containing functional groups, contributing to the development of hydrophilic aliphatic polyesters (Trollsås et al., 2000).

Electrochemical and Optical Properties

Research into poly(pyridine−imide) derived from derivatives of this compound highlights their solubility, thermal stability, and unique electrochemical and optical properties (Liaw, Wang, & Chang, 2007).

Intensification of Nicotinic Acid Recovery

The compound is utilized in intensifying the recovery of nicotinic acid using reactive extraction in the pharmaceutical and biochemical industries (Kumar, Wasewar, & Babu, 2008).

Coordination Compounds Synthesis

It's involved in the synthesis of coordination compounds, displaying antimicrobial and cytotoxic activities, and in the formation of mixed ligand complexes (Aiyelabola et al., 2017).

Mechanism of Action

Future Directions

The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid”, is ongoing, with a focus on their potential as FGFR inhibitors for cancer therapy . These compounds are being developed with promising prospects .

Biochemical Analysis

Cellular Effects

Related compounds have been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . This suggests that 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid may have similar effects on cell function.

Molecular Mechanism

Related compounds have been shown to inhibit FGFRs, which could suggest a similar mechanism of action .

Properties

IUPAC Name

4-cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-3-5-1-2-11-8-7(5)6(4-12-8)9(13)14/h1-2,4H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWDOEYDAZDORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C#N)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646895
Record name 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-46-4
Record name 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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